4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction is often employed to synthesize thienopyrimidine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(5,6,7,8-Tetrahydro1
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
When compared to other thienopyrimidine derivatives, 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde exhibits unique chemical properties and biological activities. Similar compounds include:
- 4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine
- 4-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)methyl]benzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and potential of the thienopyrimidine scaffold.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-10-18-5-7-19(8-6-18)14-13-11-3-1-2-4-12(11)21-15(13)17-9-16-14/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSEHLADZXDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.